molecular formula C17H15BrClN5O B2398719 5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-80-2

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2398719
CAS No.: 899736-80-2
M. Wt: 420.7
InChI Key: BKLYRXBOCCQUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a carboxamide group at position 4, and aromatic substituents at positions 1 and N. The 3-chlorobenzyl group at position 1 and the 2-bromo-4-methylphenyl group at the carboxamide nitrogen introduce steric bulk and electronic modulation, which are critical for biological interactions .

Properties

IUPAC Name

5-amino-N-(2-bromo-4-methylphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN5O/c1-10-5-6-14(13(18)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLYRXBOCCQUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 899736-80-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15BrClN5O
  • Molecular Weight : 420.7 g/mol
  • Structure : The compound features a triazole ring which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly for its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,3-triazoles were synthesized and evaluated for their inhibitory effects against various bacterial strains and fungi. The biological evaluations indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's anticancer potential has also been explored. In a study involving various triazole derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 μM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds in the triazole family have been shown to inhibit enzymes critical for microbial survival and cancer cell growth.
  • Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways involved in apoptosis and cell cycle regulation.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, the compound demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. This positions it as a candidate for further development in treating tuberculosis .

Study on Cytotoxicity

In evaluating the cytotoxic effects on human embryonic kidney cells (HEK-293), the compound showed low toxicity levels at concentrations effective against cancer cells. This is crucial for developing therapeutic agents with minimal side effects .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus8 μg/mL
AntimicrobialEscherichia coli10 μg/mL
AnticancerMCF-7 (breast cancer)20 μM
AnticancerHCT116 (colon cancer)30 μM

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds within the triazole family exhibit promising anticancer activities. The specific compound has been investigated for its effects on various cancer cell lines. For instance, research has indicated that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival.

  • Case Study : A study published in Molecules explored the synthesis of various triazole derivatives and their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced their anticancer potency, making them potential candidates for further development as therapeutic agents against cancers such as breast and lung cancer .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Triazoles are known for their ability to disrupt the synthesis of essential biomolecules in bacteria and fungi.

  • Research Findings : A recent publication highlighted the synthesis of new triazole derivatives, including 5-amino-N-(2-bromo-4-methylphenyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, which demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be lower than those of traditional antibiotics, indicating a potential for developing new antimicrobial therapies .

Interaction with Pregnane X Receptor

The compound has been studied for its interaction with the Pregnane X receptor (PXR), a key regulator of drug metabolism.

  • Mechanism : PXR activation can lead to increased metabolism of drugs, affecting their efficacy and safety profiles. Research has shown that certain triazole derivatives can act as PXR agonists or antagonists, influencing the pharmacokinetics of co-administered drugs .

Implications for Drug Development

Understanding how this compound interacts with PXR can inform drug development strategies aimed at minimizing adverse drug reactions while maximizing therapeutic effects.

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines; potential for therapeutic development
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; lower MIC compared to traditional antibiotics
Drug MetabolismModulates PXR activity; implications for drug interactions and metabolism

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position 1) Substituent (N-Phenyl) LogP* Bioactivity Notes
Target Compound 3-Chlorobenzyl 2-Bromo-4-methylphenyl ~3.2 Anticipated kinase inhibition
CAS 899972-91-9 4-Chlorobenzyl 4-Bromo-3-methylphenyl ~3.0 Moderate antiproliferative activity
CAS 899973-09-2 4-Fluorobenzyl 3-Methylphenyl ~2.8 Enhanced metabolic stability

*Calculated using fragment-based methods.

Q & A

Q. Yield Optimization :

  • Temperature control (60–80°C for CuAAC) minimizes side reactions.
  • Stoichiometric ratios (1:1 for azide:alkyne) and catalyst loading (5–10 mol% CuI) improve yield .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) .
    • 13^13C NMR verifies carbonyl (C=O) and triazole ring carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 435.2) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological screening models assess antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
    • Enzyme Inhibition : Target-specific assays (e.g., HDAC or kinase inhibition) with IC50_{50} determination .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogen (Br → Cl/F) or benzyl groups (3-Cl → 4-Cl). Compare bioactivity profiles .
  • Key Findings :
    • Bromine at the 2-position enhances anticancer activity (e.g., 2-Br vs. 2-Cl reduces IC50_{50} by 40% in MCF-7) .
    • 3-Chlorobenzyl improves metabolic stability over unsubstituted benzyl .
  • Statistical Tools : Multivariate analysis (e.g., PCA) correlates structural features with activity .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME Studies : Measure plasma half-life (e.g., rodent models) and tissue distribution via LC-MS/MS .
    • Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites .
  • Experimental Design : Use factorial DoE to test variables (dose, formulation) and identify confounding factors .

Advanced: How do computational methods enhance mechanistic understanding?

Methodological Answer:

  • Molecular Docking : Simulate binding to HDAC8 (PDB: 1T69) using AutoDock Vina. Identify key interactions (e.g., triazole NH with Glu100^{100}) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic attack .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Advanced: What methodologies optimize solubility and bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility .
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance oral absorption .
  • Co-crystallization : Screen with succinic acid or caffeine to improve dissolution rate .

Advanced: How to apply Design of Experiments (DoE) in optimizing synthesis?

Methodological Answer:

  • Factors and Levels : Test temperature (50–90°C), catalyst load (1–10 mol%), and solvent (DMF vs. THF) .
  • Response Surface Methodology : Central composite design (CCD) models yield (%) and purity (% area HPLC).
  • Validation : Confirm optimal conditions (e.g., 70°C, 5 mol% CuI, DMF) with triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.